1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC1501660
InChI: InChI=1S/C18H20N2O3S/c1-2-20-15-9-10-16(24(22,23)19-11-4-3-5-12-19)13-7-6-8-14(17(13)15)18(20)21/h6-10H,2-5,11-12H2,1H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one

CAS No.:

Cat. No.: VC1501660

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one -

Specification

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name 1-ethyl-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one
Standard InChI InChI=1S/C18H20N2O3S/c1-2-20-15-9-10-16(24(22,23)19-11-4-3-5-12-19)13-7-6-8-14(17(13)15)18(20)21/h6-10H,2-5,11-12H2,1H3
Standard InChI Key YXQZBKPKJAJEST-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O
Canonical SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O

Introduction

1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a benzo[cd]indole core, an ethyl group, and a piperidine moiety linked via a sulfonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis and Chemical Behavior

The synthesis of 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. Common reactions include those typical of sulfonamides and indoles, such as nucleophilic substitution and electrophilic aromatic substitution.

Biological Activity and Potential Applications

Compounds with similar structures to 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one often exhibit diverse biological activities, including anticancer, antimicrobial, and neuroactive properties. The presence of the piperidine ring can contribute to its pharmacological properties, making it a subject of interest in drug discovery.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-ethyl-6-[(4-ethylpiperazin-1-yl)sulfonyl]benzo[cd]indol-2(1H)-oneEthyl-substituted piperazine and sulfonamide linkagePotential therapeutic applications due to diverse biological activities
1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-onePiperidine moiety linked via sulfonyl groupPotential for various biological activities, including anticancer and antimicrobial
1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-onePyrrolidine ring instead of piperidineSimilar potential biological activities, with variations in solubility and bioavailability

Research Findings and Future Directions

Research on 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one and similar compounds focuses on understanding their interactions with biological targets, such as receptors and enzymes. Techniques like binding assays and molecular modeling are employed to elucidate their mechanisms of action. Further studies are needed to fully explore their therapeutic potential and to optimize their chemical structures for improved efficacy and safety.

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